molecular formula C21H27N5O B6945386 N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide

N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B6945386
M. Wt: 365.5 g/mol
InChI Key: VXWRSOMCBZFZSO-UHFFFAOYSA-N
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Description

N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, indole, and piperidine moieties

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-4-15-6-5-7-17-18(12-22-20(15)17)16-8-10-26(11-9-16)21(27)23-19-13-25(3)24-14(19)2/h5-7,12-13,16,22H,4,8-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWRSOMCBZFZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C3CCN(CC3)C(=O)NC4=CN(N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as 1,3-dimethyl-1H-pyrazole, which can be synthesized via the reaction of hydrazine with acetylacetone under acidic conditions.

    Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the pyrazole, indole, and piperidine moieties. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrazole or piperidine rings using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the pyrazole or piperidine rings.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: Studies focus on its binding affinity to receptors and enzymes, exploring its potential as a drug candidate.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethylpyrazol-4-yl)-4-(1H-indol-3-yl)piperidine-1-carboxamide
  • N-(1,3-dimethylpyrazol-4-yl)-4-(7-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Uniqueness

N-(1,3-dimethylpyrazol-4-yl)-4-(7-ethyl-1H-indol-3-yl)piperidine-1-carboxamide is unique due to the presence of the 7-ethyl group on the indole moiety, which can influence its binding properties and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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